molecular formula C21H23N3O5S B6424556 methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate CAS No. 2034508-53-5

methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B6424556
CAS No.: 2034508-53-5
M. Wt: 429.5 g/mol
InChI Key: VTCZVHXHSFWPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate is a structurally complex molecule featuring:

  • A methyl benzoate core.
  • A piperidine-1-carbonyl linker.
  • A 3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole substituent.

The benzothiadiazole moiety, with its sulfone (dioxo) group, confers unique electronic properties, while the piperidine ring may enhance solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-22-18-9-5-6-10-19(18)24(30(22,27)28)15-11-13-23(14-12-15)20(25)16-7-3-4-8-17(16)21(26)29-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCZVHXHSFWPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Structural Variations

The compound’s closest analogs include benzoate esters and heterocyclic derivatives (e.g., pyridazine, isoxazole, or thiadiazole-containing molecules). Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Key Spectral Features
Methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate Not provided Not provided Benzothiadiazole sulfone, piperidine, methyl benzoate Not available Expected IR: C=O (ester, ~1700 cm⁻¹), S=O (~1350 cm⁻¹). NMR: Aromatic protons, piperidine shifts.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₁₉H₂₁N₃O₂ 323.39 Pyridazine, phenethylamino, ethyl benzoate Not available NMR: Pyridazine protons (~8.5 ppm), ethyl ester (~1.3 ppm).
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenoxy)benzoate (I-6473) C₁₉H₁₉NO₄ 325.36 Isoxazole, phenoxy, ethyl benzoate Not available IR: Isoxazole C-O (~1250 cm⁻¹). MS: Fragmentation at isoxazole ring.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, phenylcarbamoyl, methyl benzoate Not available NMR: Thiadiazole protons (~7.5 ppm), carbamoyl NH (~10 ppm).
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₃H₃₁N₅O₇ 633.64 Tetrahydroimidazopyridine, cyano, nitro, diethyl ester 243–245 ¹H NMR: Nitrophenyl protons (~8.2 ppm), cyano (no proton). HRMS: m/z 634.2152 [M+H]⁺.

Key Structural and Functional Differences

Core Heterocycle: The target compound’s benzothiadiazole sulfone is distinct from analogs featuring pyridazine (I-6230) or isoxazole (I-6473) . The tetrahydroimidazopyridine in compound 1l introduces a fused bicyclic system absent in the target molecule, likely altering solubility and steric bulk.

Ester Group :

  • Methyl vs. ethyl esters (e.g., I-6230, I-6473) : Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters.

Substituent Effects: The piperidine-1-carbonyl linker in the target compound may improve membrane permeability relative to simpler linkers (e.g., phenethylamino in I-6230) . The nitro group in compound 1l introduces strong electron-withdrawing effects, contrasting with the sulfone in the target molecule.

Physicochemical and Spectroscopic Comparisons

  • Solubility : Piperidine and sulfone groups in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., I-6473) .
  • Thermal Stability : The melting point of compound 1l (243–245°C) suggests higher thermal stability than typical benzoate esters, possibly due to its rigid fused-ring system.
  • Spectral Signatures :
    • The benzothiadiazole sulfone would show characteristic S=O stretches (~1350 cm⁻¹) in IR, absent in thiadiazole derivatives (e.g., ).
    • ¹³C NMR would distinguish the target compound’s piperidine carbonyl (~170 ppm) from ester carbonyls (~165–168 ppm) in simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.